(2-Bromo-5-methyl-1,3-thiazol-4-yl)methanamine;hydrochloride

Description

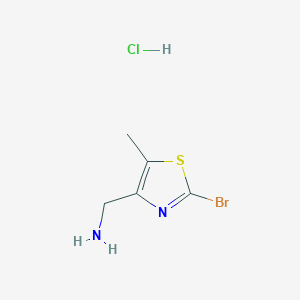

(2-Bromo-5-methyl-1,3-thiazol-4-yl)methanamine hydrochloride is a brominated thiazole derivative featuring a methanamine group at position 4, a bromine substituent at position 2, and a methyl group at position 5 of the thiazole ring. Thiazoles are heterocyclic compounds with applications in medicinal chemistry, agrochemicals, and materials science due to their stability and capacity for diverse functionalization .

Properties

IUPAC Name |

(2-bromo-5-methyl-1,3-thiazol-4-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2S.ClH/c1-3-4(2-7)8-5(6)9-3;/h2,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPUMOQSZRCYURG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)Br)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-methyl-1,3-thiazol-4-yl)methanamine typically involves the following steps:

Starting Material: The synthesis begins with 2-bromo-5-methylthiazole.

Diazotization: The 2-bromo-5-methylthiazole is subjected to diazotization using sodium nitrite in the presence of a strong acid to form a diazonium salt.

Reduction: The diazonium salt is then reduced under alkaline conditions to yield 2-amino-5-bromo-4-methylthiazole.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated processes, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-methyl-1,3-thiazol-4-yl)methanamine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions due to its aromatic nature.

Nucleophilic Addition: The methanamine group can undergo nucleophilic addition reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazoles, while oxidation and reduction reactions can modify the functional groups on the thiazole ring.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

- The compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its functional groups allow it to participate in various chemical reactions, such as nucleophilic substitutions and electrophilic additions, making it valuable in organic synthesis.

Reactivity Insights

- The presence of the bromine atom facilitates nucleophilic substitution reactions, while the amine group can engage in acylation and alkylation reactions. This versatility is essential for developing new compounds with tailored properties.

Biological Activities

Antimicrobial Properties

- Research indicates that thiazole derivatives exhibit significant antimicrobial activity. The thiazole ring enhances interaction with microbial targets, potentially inhibiting the growth of bacteria and fungi.

Anticancer Potential

- Structure-activity relationship models predict that (2-Bromo-5-methyl-1,3-thiazol-4-yl)methanamine;hydrochloride may possess anticancer properties, similar to other thiazole derivatives that have been shown to interact with various biological targets .

Neuroprotective Effects

- Some studies suggest that compounds with similar structures may exhibit neuroprotective effects, indicating potential applications in treating neurodegenerative diseases.

Medicinal Chemistry

Therapeutic Agent Development

- Ongoing research explores the compound's potential as a therapeutic agent for various diseases. Its unique structure may enhance pharmacological profiles, making it a candidate for drug development in areas such as cancer therapy and infectious diseases .

Industrial Applications

Dyes and Pigments Production

Mechanism of Action

The mechanism of action of (2-Bromo-5-methyl-1,3-thiazol-4-yl)methanamine;hydrochloride involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues in the Thiazole Family

Key structural analogs include halogenated and aryl-substituted thiazoles with methanamine hydrochloride groups. The table below summarizes critical differences:

Key Observations:

Substituent Position and Electronic Effects: Bromine at C2 (target compound) vs. chlorine at C2 in aryl-substituted analogs (e.g., [2-(4-chlorophenyl)-thiazole]) introduces distinct electronic effects. Bromine’s larger atomic radius and lower electronegativity compared to chlorine may alter π-π stacking interactions and solubility . Methyl groups (e.g., at C5 in the target vs.

Collision Cross-Section (CCS) and Conformational Analysis :

- For (4-bromo-1,2-thiazol-5-yl)methanamine hydrochloride, predicted CCS values range from 124.7–130.8 Ų (depending on adducts), suggesting a compact molecular structure . The target compound’s CCS is expected to differ due to substituent positioning.

NMR Spectral Trends :

- Analogous compounds like (4-(methylsulfinyl)phenyl)methanamine hydrochloride (2k) and furan-2-yl methanamine hydrochloride (2m) exhibit ¹H NMR shifts between δ 2.5–4.5 ppm for methyl/methylene groups adjacent to the thiazole ring, with aromatic protons appearing at δ 7.0–8.5 ppm . The target’s bromo and methyl substituents would likely deshield nearby protons, shifting resonances upfield compared to chloro-phenyl analogs.

Biological Activity

(2-Bromo-5-methyl-1,3-thiazol-4-yl)methanamine;hydrochloride is a compound belonging to the thiazole family, notable for its potential biological activities, including antimicrobial and anticancer properties. This article reviews its biological activity based on various research findings, synthetic methodologies, and case studies.

Chemical Structure and Properties

The compound features a thiazole ring with a bromine atom at the 2-position and a methyl group at the 5-position, along with a methanamine group at the 4-position. The hydrochloride form enhances its solubility in water, making it suitable for biological applications.

The biological activity of this compound is attributed to its interaction with various molecular targets. It may exert its effects through:

- Inhibition of Enzymatic Activity : Studies indicate that thiazole derivatives can inhibit enzymes like tyrosinase, which is relevant in melanoma treatment.

- Cell Cycle Arrest : Some thiazole compounds induce cell cycle arrest in cancer cells, leading to apoptosis.

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains through disruption of cell wall synthesis.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity.

Case Studies and Research Findings

-

Cytotoxicity Assays : In vitro studies assessed the cytotoxic effects on different cancer cell lines:

- Cell Lines Tested : A172 (human glioblastoma), B16F10 (murine melanoma), MDA-MB-231 (human breast adenocarcinoma).

- Results : The compound showed IC50 values ranging from 10 µM to 30 µM across these lines, indicating potent antiproliferative activity compared to standard chemotherapy agents like doxorubicin .

- Mechanistic Studies : Molecular dynamics simulations revealed that the compound interacts with proteins involved in apoptosis pathways, primarily through hydrophobic interactions .

- Combination Therapies : When used in combination with other chemotherapeutics, this compound enhanced the overall efficacy against resistant cancer cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.

- Findings : It demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values below 50 µg/mL.

Comparative Analysis with Similar Compounds

| Compound Name | Anticancer Activity (IC50 in µM) | Antimicrobial Activity (MIC in µg/mL) |

|---|---|---|

| This compound | 10 - 30 | <50 |

| (5-methylthiazol-4-yl)methanamine hydrochloride | 15 - 40 | <100 |

| (2-Bromothiazol-5-yl)methanamine hydrochloride | 20 - 35 | <75 |

Q & A

Q. Methodological Answer :

- HPLC/LC-MS : Quantify purity (>95% as per typical standards) and detect impurities .

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromine at C2, methyl at C5). Aromatic protons in thiazole rings typically appear at δ 7.5–8.5 ppm .

- Elemental Analysis : Validate molecular formula (C₅H₈BrClN₂S for the base structure).

- XRD : Resolve crystallographic details (e.g., unit cell parameters) using SHELX software for refinement .

Advanced Question: How should researchers resolve contradictions in spectroscopic data during structural elucidation?

Q. Methodological Answer :

- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., [2-(3-chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride monohydrate, δ 7.2–7.8 ppm for aromatic protons) .

- Isotopic Labeling : Use ²H or ¹³C-labeled precursors to trace unexpected peaks in mass spectra.

- Dynamic NMR : Investigate tautomerism or conformational changes causing signal splitting.

- Crystallographic Refinement : Resolve ambiguities (e.g., bromine position) via SHELXL refinement against single-crystal XRD data .

Basic Question: What are the stability considerations for storing and handling this compound?

Q. Methodological Answer :

- Storage : Keep in airtight containers at –20°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation.

- Light Sensitivity : Protect from UV exposure due to the bromine-thiazole moiety’s photolability.

- Moisture Control : Use desiccants (e.g., silica gel) to avoid HCl release from the hydrochloride salt .

Advanced Question: What strategies mitigate decomposition during reactions under acidic/basic conditions?

Q. Methodological Answer :

- pH Buffering : Use phosphate (pH 6–8) or acetate (pH 4–5) buffers to stabilize the thiazole ring.

- Temperature Control : Avoid >60°C to prevent retro-aldich reactions or ring-opening.

- Protecting Groups : Introduce tert-butoxycarbonyl (Boc) groups on the methanamine moiety to prevent protonation-induced degradation .

Basic Question: How can researchers validate synthetic intermediates using retrosynthetic analysis?

Q. Methodological Answer :

- Disconnection Approach : Break the molecule into precursors like 2-bromo-5-methylthiazole and chloromethylamine.

- Intermediate Trapping : Use quenching agents (e.g., D₂O for proton exchange studies) or in-situ FTIR to monitor reaction progress.

- Benchmarking : Compare yields and spectral data with literature analogs (e.g., 4-(chloromethyl)-2-methyl-1,3-thiazole hydrochloride, CAS 2734203) .

Advanced Question: What in-silico tools predict this compound’s reactivity in biological systems?

Q. Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., monoamine oxidases, hinted by structural analogs in ).

- ADMET Prediction : SwissADME or pkCSM estimate bioavailability, logP (predicted ~1.5), and blood-brain barrier permeability.

- Toxicity Profiling : ProTox-II assesses hepatotoxicity or mutagenicity risks based on thiazole and bromine substructures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.